molecular formula C18H15ClO4 B5797472 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one

Cat. No.: B5797472
M. Wt: 330.8 g/mol
InChI Key: LEAUMJSWZDOJFE-UHFFFAOYSA-N
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Description

6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chloro group at the 6th position, a methoxybenzyl group at the 7th position, and a methyl group at the 4th position on the chromen-2-one scaffold. Chromen-2-one derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-methyl-2H-chromen-2-one and 4-methoxybenzyl alcohol.

    Protection of Hydroxyl Group: The hydroxyl group of 4-methoxybenzyl alcohol is protected using a suitable protecting group, such as a silyl ether.

    Formation of Ether Linkage: The protected 4-methoxybenzyl alcohol is then reacted with 6-chloro-4-methyl-2H-chromen-2-one under basic conditions to form the ether linkage at the 7th position.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dechlorinated derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-7-[(3-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one
  • 6-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one
  • 6-chloro-7-[(2-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one

Uniqueness

6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one is unique due to the specific substitution pattern on the chromen-2-one scaffold, which imparts distinct chemical and biological properties. The presence of the methoxybenzyl group at the 7th position enhances its potential biological activity and makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-chloro-7-[(4-methoxyphenyl)methoxy]-4-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO4/c1-11-7-18(20)23-16-9-17(15(19)8-14(11)16)22-10-12-3-5-13(21-2)6-4-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAUMJSWZDOJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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